1-Methylazepan-4-ol hydrochloride
Overview
Description
1-Methylazepan-4-ol hydrochloride is a chemical compound with the molecular formula C7H16ClNO. It is a heterocyclic compound featuring a seven-membered ring with nitrogen and oxygen atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylazepan-4-ol hydrochloride can be synthesized through various methods. One common approach involves the reaction of 1-methylazepane with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methylazepan-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophilic substitution with reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
1-Methylazepan-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methylazepan-4-ol hydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Biological Activity
1-Methylazepan-4-ol hydrochloride, a compound belonging to the azepane class, is characterized by its seven-membered nitrogen-containing heterocyclic structure. This article delves into its biological activity, exploring its potential applications in medicinal chemistry, pharmacology, and biochemistry.
- Molecular Formula : C7H16ClN
- Molecular Weight : Approximately 165.66 g/mol
- Structure : Contains a hydroxyl group that enhances its interactions with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through the hydroxyl group, which can influence the structure and function of various biological targets. It may interact with enzymes and receptors, modulating their activity either through direct binding to active sites or by allosteric modulation.
Biological Applications
This compound has been investigated for several potential applications:
- Medicinal Chemistry : It serves as a chiral building block in the synthesis of complex pharmaceutical compounds, particularly those targeting the central nervous system.
- Pharmacological Studies : Studies have indicated its potential as a ligand in receptor binding studies, suggesting that it may play a role in neurotransmission and other physiological processes.
Case Studies and Experimental Data
Several studies have highlighted the biological effects of this compound:
- Antimicrobial Activity : Research has demonstrated that compounds structurally related to 1-Methylazepan-4-ol exhibit significant antimicrobial properties. For instance, derivatives showed promising activity against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Cytotoxicity and Anticancer Potential : In vitro assays have indicated that certain analogs possess cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy .
- Neuropharmacological Effects : The compound has been explored for its neuroprotective effects in models of neurodegeneration, indicating possible therapeutic applications in treating conditions like Alzheimer's disease.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methylazepan-4-one | C7H13NO | Contains a ketone instead of a hydroxyl group |
4-Methylazepan-4-ol | C7H15NO | Lacks the methyl group at position four |
Hexahydroazepin | C7H13N | Fully saturated ring structure without functional groups |
1-Acetylazepane | C8H15NO | Contains an acetyl group, altering reactivity |
The presence of the methyl group at position four in this compound enhances its lipophilicity and facilitates crossing biological membranes, which is crucial for its pharmacological properties.
Properties
IUPAC Name |
1-methylazepan-4-ol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-5-2-3-7(9)4-6-8;/h7,9H,2-6H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAFECYMZTWTGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(CC1)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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